molecular formula C16H20N4O4S B1404613 N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide CAS No. 1796948-68-9

N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide

Cat. No. B1404613
M. Wt: 364.4 g/mol
InChI Key: SRIWASAKMHXQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds, which share structural features with N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide, are significant for their roles as bacteriostatic antibiotics, therapy for bacterial infections, and applications in treating conditions caused by other microorganisms. These compounds have been utilized as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. They possess a wide range of biological activities, indicating the potential for compounds like N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide to be developed for various therapeutic applications (Gulcin & Taslimi, 2018).

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, as part of the chemical structure of the compound , play a crucial role in medicinal chemistry due to their wide-ranging biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The success of pyrazole COX-2 inhibitors has highlighted the importance of these heterocycles in drug development. This suggests the potential research applications of N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide in exploring new therapeutic agents (Dar & Shamsuzzaman, 2015).

Drug Metabolism and Toxicity Studies

Understanding the metabolism and potential toxicity of compounds is crucial in drug development. Studies on related compounds emphasize the importance of evaluating the metabolism pathways, including glucuronidation, sulfation, and oxidation, to predict the safety profile of new chemical entities. Research on acetaminophen, a compound with metabolic pathways and toxicity considerations relevant to N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide, can provide insights into how such compounds are processed in the body and their potential toxic effects. This knowledge is critical for the safe and effective development of new drugs (Cai et al., 2022).

properties

IUPAC Name

N-[4-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-12(21)18-13-2-4-16(5-3-13)25(22,23)19-14-10-17-20(11-14)15-6-8-24-9-7-15/h2-5,10-11,15,19H,6-9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIWASAKMHXQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.